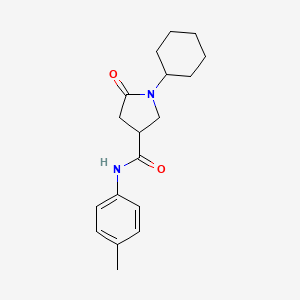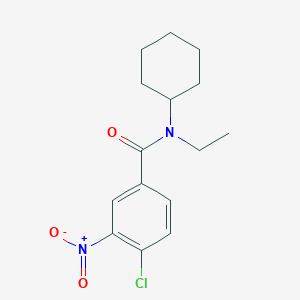![molecular formula C24H23ClN4OS B11026847 3-(6-chloro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11026847.png)
3-(6-chloro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. The starting materials often include 6-chloroindole, 4-phenyl-1,3-thiazole, and piperazine. The synthetic route may involve:
Formation of the Indole Derivative: The 6-chloroindole is synthesized through chlorination of indole.
Thiazole Formation: The 4-phenyl-1,3-thiazole is prepared through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and thiazole derivatives are coupled using piperazine as a linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions may occur at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Bromo-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazino]-1-propanone
- 3-(6-Fluoro-1H-indol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazino]-1-propanone
Uniqueness
The uniqueness of 3-(6-CHLORO-1H-INDOL-1-YL)-1-[4-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINO]-1-PROPANONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C24H23ClN4OS |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
3-(6-chloroindol-1-yl)-1-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H23ClN4OS/c25-20-7-6-19-8-10-27(22(19)16-20)11-9-23(30)28-12-14-29(15-13-28)24-26-21(17-31-24)18-4-2-1-3-5-18/h1-8,10,16-17H,9,11-15H2 |
Clé InChI |
GHJIBWWPNZJLBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)CCN4C=CC5=C4C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one](/img/structure/B11026788.png)


![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)
![N-(4-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11026811.png)

![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)

![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
![N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11026840.png)
![7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11026846.png)
![6-ethyl-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11026852.png)
